molecular formula C26H28ClN3O4 B12423392 Egfr/braf-IN-1

Egfr/braf-IN-1

Cat. No.: B12423392
M. Wt: 482.0 g/mol
InChI Key: UFZGYOVIIUOGHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EGFR/BRAF-IN-1 (HY-115933) is a 2,3-dihydropyrazino[1,2-a]indole-1,4-dione derivative that acts as a dual inhibitor of EGFR and BRAF kinases, with a marked potency against the BRAF V600E mutation (IC50: 45 nM) . It demonstrates robust anticancer activity by inhibiting cancer cell proliferation at a GI50 of 35 nM and exhibits unique antioxidant properties, distinguishing it from other kinase inhibitors .

Properties

Molecular Formula

C26H28ClN3O4

Molecular Weight

482.0 g/mol

IUPAC Name

8-chloro-10-(ethoxymethyl)-2-[2-(4-morpholin-4-ylphenyl)ethyl]-3H-pyrazino[1,2-a]indole-1,4-dione

InChI

InChI=1S/C26H28ClN3O4/c1-2-33-17-22-21-15-19(27)5-8-23(21)30-24(31)16-29(26(32)25(22)30)10-9-18-3-6-20(7-4-18)28-11-13-34-14-12-28/h3-8,15H,2,9-14,16-17H2,1H3

InChI Key

UFZGYOVIIUOGHF-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=C2C(=O)N(CC(=O)N2C3=C1C=C(C=C3)Cl)CCC4=CC=C(C=C4)N5CCOCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Egfr/braf-IN-1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow chemistry may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Egfr/braf-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Egfr/braf-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

Egfr/braf-IN-1 exerts its effects by binding to the ATP-binding sites of both EGFR and BRAF kinases. This binding inhibits their kinase activity, thereby blocking downstream signaling pathways such as the MAPK/ERK pathway. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells harboring EGFR and BRAF mutations .

Comparison with Similar Compounds

Target Selectivity and Potency

EGFR/BRAF-IN-1 primarily targets EGFR and BRAF V600E, whereas structurally related inhibitors often exhibit broader or divergent kinase inhibition profiles. A key comparator is VEGFR-2/BRAF-IN-1 , a dual inhibitor of VEGFR-2 and BRAF (including wild-type BRAF and BRAF V600E).

Parameter This compound VEGFR-2/BRAF-IN-1
Primary Targets EGFR, BRAF V600E VEGFR-2, BRAF WT, BRAF V600E
IC50 (BRAF V600E) 45 nM 63 nM (0.063 µM)
IC50 (BRAF WT) Not reported 5 nM (0.005 µM)
IC50 (VEGFR-2) N/A 49 nM (0.049 µM)
Anticancer Mechanism Cell proliferation inhibition (GI50: 35 nM) Apoptosis induction, G1/S cell cycle arrest
Unique Properties Antioxidant activity Higher potency against BRAF WT
Molecular Weight Not reported 642.5 g/mol
Molecular Formula Not reported C26H20Cl2F3N5O3S2

Key Findings :

  • BRAF Inhibition: VEGFR-2/BRAF-IN-1 is 9-fold more potent against wild-type BRAF (IC50: 5 nM) than this compound is against BRAF V600E . However, this compound shows superior selectivity for the oncogenic BRAF V600E mutant, a common driver in melanoma and colorectal cancers .
  • Secondary Targets: this compound's EGFR inhibition expands its utility to EGFR-driven cancers (e.g., non-small cell lung cancer), while VEGFR-2/BRAF-IN-1’s VEGFR-2 targeting suggests antiangiogenic applications .
Structural and Functional Divergence
  • Core Structure: this compound’s 2,3-dihydropyrazinoindole-dione scaffold differs from VEGFR-2/BRAF-IN-1’s complex halogenated aromatic structure . This structural variance may explain differences in off-target effects and pharmacokinetics.

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